N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide
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Overview
Description
N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide is an organic compound with the molecular formula C23H22N2O2 It is a benzamide derivative, characterized by the presence of a benzyl group, a methyl group, and a 3-methylbenzoyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide typically involves the reaction of benzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acyl chloride. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-methylbenzamide
- N-benzyl-2-(3-methylbenzoyl)benzamide
- N-benzyl-2-(methylbenzoyl)amino]benzamide
Uniqueness
N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-benzyl-2-[methyl-(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-9-8-12-19(15-17)23(27)25(2)21-14-7-6-13-20(21)22(26)24-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,24,26) |
InChI Key |
JOOKULKAGUBLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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